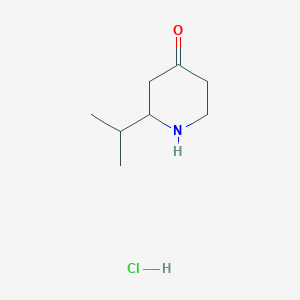

2-Isopropylpiperidin-4-one hydrochloride

Description

BenchChem offers high-quality 2-Isopropylpiperidin-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylpiperidin-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propan-2-ylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(2)8-5-7(10)3-4-9-8;/h6,8-9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVQNZZBPKWWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697234 | |

| Record name | 2-(Propan-2-yl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362707-26-4 | |

| Record name | 2-(Propan-2-yl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Piperidin-4-one Scaffold

An In-depth Technical Guide to the Structural Analysis of 2-Isopropylpiperidin-4-one Hydrochloride

The piperidine ring is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its prevalence in medicinal chemistry underscores the importance of understanding the precise three-dimensional structure of its derivatives.[2][4] Piperidin-4-ones, in particular, serve as critical intermediates in the synthesis of numerous therapeutic agents, including potent analgesics and other central nervous system-acting drugs.[5][6] The introduction of substituents, such as an isopropyl group at the C2 position, can dramatically influence molecular conformation, receptor binding affinity, and metabolic stability.

This guide provides a comprehensive framework for the structural analysis of 2-Isopropylpiperidin-4-one hydrochloride. As Senior Application Scientists, we move beyond mere data reporting to explain the causality behind our analytical choices. The objective is to present a self-validating workflow that integrates multiple spectroscopic and analytical techniques to build an unambiguous, multi-faceted structural portrait of the target molecule, from basic connectivity to precise solid-state conformation.

Physicochemical Properties and Handling

A foundational understanding begins with the molecule's basic properties. While specific data for the 2-isopropyl derivative requires experimental determination, we can extrapolate from the parent compound, 4-piperidone hydrochloride.

| Property | Value | Source |

| Parent Compound CAS | 41979-39-9 (for 4-Piperidone HCl) | [7][8] |

| Molecular Formula | C₈H₁₆ClNO | Calculated |

| Molecular Weight | 177.67 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | [6] |

| Solubility | Likely soluble in water, DMSO, and methanol | [6] |

Safe Handling: 2-Isopropylpiperidin-4-one hydrochloride, like its parent compound, should be handled with care. It is classified as a skin and serious eye irritant and may cause respiratory irritation.[7][8][9] All handling should occur in a well-ventilated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]

Integrated Structural Elucidation Workflow

The definitive structural characterization of a novel compound is not a linear process but an integrated workflow where techniques provide complementary information. Mass spectrometry offers the initial confirmation of mass and formula, NMR spectroscopy maps the molecular connectivity and stereochemistry, and X-ray crystallography provides the ultimate proof of 3D structure in the solid state.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry is the first and most crucial checkpoint in any structural analysis. Its primary purpose is to confirm that the synthesized material has the correct molecular weight, providing immediate validation of the chemical formula. We employ electrospray ionization (ESI) due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺, a necessity for a hydrochloride salt. High-resolution MS (e.g., FT-ICR or QTOF) is preferred to determine the exact mass, allowing for unambiguous molecular formula confirmation.[11]

Expected Fragmentation Pathways

Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. For 2-Isopropylpiperidin-4-one, key fragmentations would likely involve the loss of the isopropyl group and cleavages of the piperidine ring, particularly alpha-cleavage adjacent to the nitrogen atom.

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of 2-Isopropylpiperidin-4-one hydrochloride in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures the amine is protonated for positive ion mode detection.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or FT-ICR) equipped with an ESI source.[11][12]

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Validation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The true power for a complex heterocycle lies in 2D NMR techniques. A ¹H-¹H COSY experiment establishes proton-proton coupling networks (i.e., which protons are neighbors), and an HSQC experiment directly correlates each proton with its attached carbon. This combination is essential to definitively assign every signal and confirm the substitution pattern.

Predicted Spectral Data

The presence of the isopropyl group and its position at C2 will create a distinct and predictable set of signals. The piperidine ring is expected to adopt a chair conformation, leading to distinct axial and equatorial proton signals.[15][16]

Table 1: Predicted ¹H NMR Data (in D₂O)

| Protons | Predicted Shift (ppm) | Multiplicity | Rationale |

| Isopropyl CH | 3.0 - 3.4 | Multiplet | Adjacent to nitrogen and a stereocenter. |

| Isopropyl CH₃ | 1.0 - 1.3 | Doublet of doublets | Two diastereotopic methyl groups coupled to the isopropyl CH. |

| H2 (Ring CH) | 3.5 - 3.8 | Multiplet | Adjacent to nitrogen. |

| H3 (Ring CH₂) | 2.5 - 2.9 | Multiplets | Adjacent to the C4 ketone. |

| H5 (Ring CH₂) | 2.7 - 3.1 | Multiplets | Adjacent to the C4 ketone. |

| H6 (Ring CH₂) | 3.2 - 3.6 | Multiplets | Adjacent to nitrogen. |

Table 2: Predicted ¹³C NMR Data (in D₂O)

| Carbon | Predicted Shift (ppm) | Rationale |

| C4 (C=O) | 205 - 210 | Ketone carbonyl carbon. |

| C2 | 58 - 63 | Carbon adjacent to nitrogen, substituted with isopropyl. |

| C6 | 45 - 50 | Carbon adjacent to nitrogen. |

| C3 | 40 - 45 | Carbon alpha to the carbonyl. |

| C5 | 40 - 45 | Carbon alpha to the carbonyl. |

| Isopropyl CH | 28 - 33 | Isopropyl methine carbon. |

| Isopropyl CH₃ | 18 - 22 | Two non-equivalent methyl carbons. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[17][18]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

-

2D NMR Acquisition:

-

Run a standard ¹H-¹H COSY experiment to establish proton coupling correlations.

-

Run a standard ¹H-¹³C HSQC experiment to correlate protons to their directly attached carbons.

-

-

Data Analysis: Integrate all spectra to assign every proton and carbon signal, confirming the 2-isopropyl-4-oxo substitution pattern. Analyze coupling constants in the ¹H spectrum to infer the chair conformation and the relative orientation of substituents.[16]

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: While NMR provides excellent data on connectivity and solution-state conformation, X-ray crystallography offers unambiguous, high-resolution proof of the molecular structure in the solid state.[1] It is the gold standard for determining bond lengths, bond angles, and the absolute conformation of the piperidine ring and its substituents.[15][19] For pharmaceutical development, knowing the precise solid-state structure is critical for understanding crystal packing, polymorphism, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is the most critical and often challenging step.[20]

-

Technique: Slow evaporation is a robust starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).[2][20]

-

Procedure: Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

-

Crystal Selection & Mounting: Select a clear, well-formed single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[20]

-

Data Collection:

-

Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD detector.

-

Procedure: Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain reflection intensities.

-

Solve the structure using direct methods or Patterson synthesis to locate the atoms.

-

Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

-

Validation: The final refined structure should have low R-factors and a clean difference Fourier map, confirming the atomic connectivity, the chair conformation of the piperidine ring, and the relative stereochemistry of the isopropyl group.[1][15]

Conclusion

The structural elucidation of 2-Isopropylpiperidin-4-one hydrochloride is a multi-faceted task that relies on the synergistic application of modern analytical techniques. By following an integrated workflow that begins with mass spectrometry for molecular weight confirmation, proceeds to detailed 1D and 2D NMR for connectivity mapping, and culminates in X-ray crystallography for definitive 3D structural proof, researchers can build an unassailable, publication-quality data package. This rigorous, evidence-based approach is fundamental to advancing drug discovery and development programs that utilize the privileged piperidin-4-one scaffold.

References

-

PubChem. 4-Piperidone. National Center for Biotechnology Information. [Link]

-

Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808. [Link]

-

ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

Padmavathi, V., Ramana Reddy, T. V., & Audisesha Reddy, K. (2007). 4-Piperidone – A synthon for spiro-heterocycles. Indian Journal of Chemistry, 46B, 818-822. [Link]

- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1.

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidine-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Wang, Y., et al. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. Semantic Scholar. [Link]

-

Belskaya, N., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Aichler, M., et al. (2016). High-mass-resolution MALDI mass spectrometry imaging of metabolites from formalin-fixed paraffin-embedded tissue. Nature Protocols, 11(9), 1647-1662. [Link]

-

Wurdack, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

-

Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. [Link]

-

Dziedzic, D., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3907. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereo-defined disubstituted piperidines. RSC Medicinal Chemistry, 13, 1614-1620. [Link]

- Google Patents. (2012). Synthesis method for N-substituted-4-piperidone. CN102731369A.

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

-

Grigoryan, H., et al. (2009). Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides. Analytical Biochemistry, 394(1), 50-59. [Link]

-

ResearchGate. ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

-

BuyersGuideChem. 2-Methylpiperidin-4-one hydrochloride. [Link]

-

PubChem. 4-Piperidone hydrochloride. National Center for Biotechnology Information. [Link]

-

El-Faham, A., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2956. [Link]

Sources

- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Isopropylpiperidin-4-one Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Substituted Piperidin-4-one Scaffold

The piperidin-4-one framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3][4] Its rigid, three-dimensional structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets.

While 1,4-disubstituted piperidines are common in many drug prototypes, substitution at other positions, particularly the C2 position, introduces valuable structural diversity and chirality.[5][6] This modification can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. The introduction of an isopropyl group at the C2 position, as in the target compound of this guide, offers a unique combination of steric bulk and lipophilicity that can be exploited in drug design.

This guide aims to provide researchers with a thorough understanding of 2-isopropylpiperidin-4-one hydrochloride, from its synthesis to its potential as a building block for novel therapeutics and complex molecular architectures.

Predicted Physicochemical Properties and Spectroscopic Profile

While experimental data for 2-isopropylpiperidin-4-one hydrochloride is not available in public databases, its properties can be reliably predicted based on well-understood principles and data from analogous structures.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₆ClNO |

| Molecular Weight | 177.67 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid |

| Solubility | Soluble in water, methanol, and ethanol; sparingly soluble in less polar organic solvents like dichloromethane. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place. |

Anticipated Spectroscopic Data

A multi-faceted spectroscopic analysis is essential for the unambiguous structural confirmation of a novel compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the six-membered cyclic ketone around 1715 cm⁻¹ .[7][8][9] The hydrochloride salt form will exhibit a broad absorption band in the 2400-3000 cm⁻¹ region, corresponding to the N-H⁺ stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will feature characteristic signals for the isopropyl group—a doublet for the two methyl groups and a septet for the methine proton. The protons on the piperidine ring will appear as a series of multiplets in the upfield region. The N-H proton of the hydrochloride salt will likely be a broad singlet.

-

¹³C NMR: A key signal will be the carbonyl carbon, expected to resonate downfield around 208-212 ppm . The carbons of the isopropyl group and the piperidine ring will appear in the aliphatic region of the spectrum.[10][11][12]

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive ion mode, the base peak is expected to be the molecular ion of the free base [M+H]⁺.

-

Electron Ionization (EI): The fragmentation pattern would likely involve an initial α-cleavage, with the loss of the isopropyl group being a prominent fragmentation pathway.[13][14][15]

-

Synthetic Pathways to 2-Isopropylpiperidin-4-one Hydrochloride

The synthesis of 2-substituted 4-piperidones can be achieved through several reliable methods. The following protocols are adaptable for the preparation of the 2-isopropyl derivative.

Method 1: Double Aza-Michael Addition

This approach is highly efficient and atom-economical, providing direct access to the 2-substituted 4-piperidone core from a divinyl ketone.[5][16][17][18]

Caption: Workflow for the Double Aza-Michael Addition.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of the appropriate divinyl ketone (1.0 eq.) in ethanol, add isopropylamine (1.1 eq.).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the 2-isopropylpiperidin-4-one free base.

-

Salt Formation: Dissolve the purified free base in diethyl ether or isopropanol and add a solution of HCl in the same solvent dropwise with stirring.

-

Isolation: Collect the precipitated solid by filtration, wash with cold ether, and dry under vacuum to yield 2-isopropylpiperidin-4-one hydrochloride.

Method 2: Dieckmann Condensation

A classic and robust method for the formation of cyclic β-keto esters, the Dieckmann condensation can be employed in a multi-step sequence to yield 4-piperidones.[19][20][21][22]

Caption: Workflow for the Dieckmann Condensation.

General Experimental Protocol:

-

Diester Formation: React isopropylamine with two equivalents of ethyl acrylate to form the corresponding N,N-bis(2-ethoxycarbonylethyl)isopropylamine.

-

Cyclization: Treat the resulting diester with a strong base, such as sodium hydride in refluxing toluene, to effect the intramolecular Dieckmann condensation.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis and decarboxylation, typically by refluxing in concentrated hydrochloric acid, to yield 2-isopropylpiperidin-4-one hydrochloride.

-

Isolation: The product can be isolated after neutralization, extraction of the free base, and subsequent conversion back to the hydrochloride salt as described in Method 1.

Applications in Drug Discovery and Organic Synthesis

The 2-isopropylpiperidin-4-one scaffold is a versatile intermediate with significant potential in both medicinal chemistry and broader organic synthesis.

Medicinal Chemistry

The piperidine ring is a key component in numerous FDA-approved drugs.[1][3] The title compound can serve as a starting material for:

-

Novel Analgesics: As an analog of intermediates used in the synthesis of fentanyl and its derivatives.

-

CNS Agents: The piperidine core is found in drugs for Alzheimer's disease, like donepezil, and antipsychotics. The 2-isopropyl substitution could be used to explore new structure-activity relationships.[3][5]

-

Anticancer and Antiviral Agents: The structural diversity offered by this scaffold makes it a valuable starting point for libraries aimed at discovering new therapeutics in oncology and virology.[4][23][24][25]

Caption: Role of the piperidone core in generating diverse leads.

Organic Synthesis

Beyond its pharmaceutical applications, the bifunctional nature of 2-isopropylpiperidin-4-one (a secondary amine and a ketone) allows for a wide range of chemical transformations, making it a useful building block for more complex molecules like spirocycles and fused heterocyclic systems.[26][27]

Safety and Handling

As with all piperidine derivatives, proper safety precautions are essential.

-

Hazard Identification: Piperidine derivatives can be irritants to the skin, eyes, and respiratory tract. They may also be harmful if swallowed or absorbed through the skin and can be flammable.[28][29][30][31][32]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid creating dust if handling the solid hydrochloride salt.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.

-

References

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Piperidine Synthesis. DTIC.

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).

- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis

- Ketone IR Spectroscopy Analysis. Berkeley Learning Hub.

- Piperidine - SAFETY D

- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. ACS Omega.

- Spectral investigations of some piperidin-4-one molecular addition compounds.

- Safety D

- Safety D

- Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. Life Chemicals.

- The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society.

- Piperidine - SAFETY D

- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv

- Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- piperidone analogs: synthesis and their diverse biological applications.

- Pharmacological Applications of Piperidine Deriv

- 1-Cbz-Piperidin-4-one: A Comprehensive Overview. Benchchem.

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Deriv

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE.

- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Asian Journal of Chemistry. Asian Journal of Chemistry.

- Experimental Help for Dieckmann Condens

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Deriv

- Synthesis and Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Innovative Research in Science, Engineering and Technology.

- WO2009033689A1 - Piperidone derivatives and medical uses thereof.

- PROCESS FOR PREPARING A PIPERIDIN-4-ONE.

- 2-Piperidinone. NIST WebBook.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]

- 12. e-journals.in [e-journals.in]

- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Piperidinone [webbook.nist.gov]

- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 17. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. tandfonline.com [tandfonline.com]

- 22. reddit.com [reddit.com]

- 23. researchgate.net [researchgate.net]

- 24. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 25. WO2009033689A1 - Piperidone derivatives and medical uses thereof - Google Patents [patents.google.com]

- 26. chemrevlett.com [chemrevlett.com]

- 27. nbinno.com [nbinno.com]

- 28. pentachemicals.eu [pentachemicals.eu]

- 29. chemos.de [chemos.de]

- 30. carlroth.com [carlroth.com]

- 31. carlroth.com [carlroth.com]

- 32. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Isopropylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpiperidin-4-one hydrochloride is a heterocyclic organic compound that belongs to the piperidinone class. Piperidin-4-one and its derivatives are significant scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2] The strategic placement of an isopropyl group at the 2-position of the piperidine ring introduces a unique steric and electronic profile, making it a valuable building block for creating novel chemical entities with diverse biological activities. This guide provides a comprehensive overview of the fundamental physicochemical properties, established synthetic routes, and notable applications of 2-Isopropylpiperidin-4-one hydrochloride in the realm of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and properties of 2-Isopropylpiperidin-4-one hydrochloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H16ClNO | [3] |

| Molecular Weight | 177.09 g/mol | [3] |

| Chemical Structure | See Figure 1 | |

| IUPAC Name | 2-isopropylpiperidin-4-one;hydrochloride | |

| Physical Form | Typically a solid |

Molecular Formula and Weight Elucidation

The molecular formula, C8H16ClNO, indicates the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.[3] The molecular weight is a direct summation of the atomic weights of these constituent atoms. The hydrochloride salt form is crucial for improving the compound's solubility and stability, a common practice in pharmaceutical development.

Figure 1: Chemical Structure of 2-Isopropylpiperidin-4-one Hydrochloride

A generalized workflow for the synthesis of 2-Isopropylpiperidin-4-one hydrochloride.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting materials.

-

Reaction Setup: A suitable starting material, such as an α,β-unsaturated ketone bearing an isopropyl group, is reacted with an appropriate amine in a suitable solvent. The choice of solvent and reaction conditions (temperature, catalyst) is critical for achieving a good yield.

-

Cyclization: The reaction mixture is heated to facilitate the cyclization to form the piperidin-4-one ring. This step often involves a condensation reaction.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as column chromatography to isolate the 2-isopropylpiperidin-4-one free base.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate), and a solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.

-

Isolation of the Final Product: The precipitated 2-Isopropylpiperidin-4-one hydrochloride is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final product.

Applications in Research and Drug Development

The piperidin-4-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. [1]The introduction of an isopropyl group at the 2-position can significantly influence the pharmacological profile of the resulting compounds by altering their lipophilicity, metabolic stability, and binding interactions with biological targets.

Potential Therapeutic Areas:

-

CNS Disorders: Piperidine derivatives are well-known for their activity in the central nervous system. The unique substitution pattern of 2-isopropylpiperidin-4-one could be exploited to develop novel agents for treating neurological and psychiatric conditions.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate heterocyclic rings. This compound can serve as a starting point for the synthesis of novel molecules targeting cancer-related pathways.

-

Infectious Diseases: The piperidine scaffold has been explored for the development of antiviral and antibacterial agents.

The N-benzyl piperidine motif, a related structure, is frequently used in drug discovery to fine-tune efficacy and physicochemical properties, highlighting the versatility of the piperidine ring in medicinal chemistry. [4]

Conclusion

2-Isopropylpiperidin-4-one hydrochloride, with a molecular formula of C8H16ClNO and a molecular weight of 177.09 g/mol , is a valuable chemical entity for researchers and drug development professionals. [3]Its distinct substitution pattern offers opportunities for the synthesis of novel compounds with potential therapeutic applications across various disease areas. The synthetic methodologies, while requiring careful optimization, are based on established principles of organic chemistry. As the quest for new and effective pharmaceuticals continues, the exploration of unique chemical scaffolds like 2-isopropylpiperidin-4-one hydrochloride will remain a critical aspect of drug discovery.

References

-

Thoreauchem. 2-Isopropyl-piperidin-4-one hydrochloride-None. [Link]

-

European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. [Link]

-

Wikipedia. 4-Piperidone. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

Sources

2-Isopropylpiperidin-4-one hydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of 2-Isopropylpiperidin-4-one hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Isopropylpiperidin-4-one hydrochloride. Due to the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its likely solubility characteristics based on its molecular structure. More critically, it delivers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals who require accurate solubility data for applications in synthesis, formulation, and analytical development.

Introduction and Physicochemical Profile

2-Isopropylpiperidin-4-one hydrochloride is a substituted piperidinone derivative. Compounds of this class are valuable intermediates in medicinal chemistry and organic synthesis. An accurate understanding of a compound's solubility is a non-negotiable prerequisite for its effective application, influencing everything from reaction kinetics to bioavailability in pharmaceutical contexts.[1][2]

Physicochemical Characteristics:

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO | |

| Molecular Weight | 177.09 g/mol | |

| CAS Number | 1245649-98-2 | [3] |

| Purity | ≥95% | [3] |

The structure of 2-Isopropylpiperidin-4-one hydrochloride dictates its solubility behavior. Key features include:

-

Piperidone Ring: A polar, six-membered heterocyclic ring containing a nitrogen atom and a ketone group. The nitrogen, when protonated in the hydrochloride salt form, and the carbonyl oxygen can act as hydrogen bond acceptors.[4]

-

Isopropyl Group: A nonpolar, aliphatic substituent at the 2-position, which increases the molecule's lipophilicity.

-

Hydrochloride Salt: The presence of the hydrochloride salt form significantly enhances the polarity of the molecule and is expected to confer appreciable aqueous solubility. Salt formation is a common strategy to improve the water solubility of drug candidates.[2][5]

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.[4] The molecule possesses both polar (hydrochloride, ketone) and nonpolar (isopropyl group, ring carbons) regions, suggesting it will be soluble in a range of solvents.

-

High Solubility: Expected in polar protic solvents like water , methanol , and ethanol , where the hydrochloride salt can readily dissociate and interact via strong hydrogen bonds.

-

Moderate to High Solubility: Likely in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) , which can solvate the ionic and polar parts of the molecule.

-

Low to Moderate Solubility: Expected in less polar solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) .

-

Low to Insoluble: Expected in nonpolar solvents such as toluene , hexane , and diethyl ether , which cannot effectively solvate the highly polar hydrochloride salt.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[5][6] The most reliable and widely accepted method for its determination is the equilibrium shake-flask method .[7][8] This method is considered the "gold standard" because it ensures that a true equilibrium is reached between the dissolved and undissolved compound.[8]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol describes a robust, self-validating system for determining the equilibrium solubility of 2-Isopropylpiperidin-4-one hydrochloride.

A. Materials and Reagents:

-

2-Isopropylpiperidin-4-one hydrochloride (≥95% purity)[3]

-

Selected solvents (e.g., Deionized Water, pH 7.4 Phosphate Buffer, Methanol, Acetonitrile) of appropriate purity (e.g., HPLC grade).

-

Scintillation vials or glass test tubes with screw caps.

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility).

B. Equipment:

-

Analytical balance.

-

Orbital shaker with temperature control (incubator shaker).

-

Calibrated pH meter (for aqueous solutions).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Centrifuge (optional).

C. Experimental Workflow:

-

Preparation:

-

Solvent Addition:

-

Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[8]

-

Equilibrate for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.[7][8] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer increasing.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.[9] This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to prevent errors from adsorption onto the filter membrane.

-

-

Analysis:

-

Accurately dilute the filtered saturate with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.[1][6] A calibration curve must be prepared using standards of known concentration.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

-

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following controls are essential:

-

Purity of Compound and Solvent: Use high-purity materials to avoid erroneous results.[7]

-

Temperature Control: Solubility is highly temperature-dependent. Maintain and record the temperature accurately throughout the experiment.[7][8]

-

pH Measurement: For aqueous solutions, measure the pH of the final saturated solution, as the solubility of ionizable compounds can be pH-dependent.[7]

-

Solid Phase Characterization: After the experiment, the remaining solid can be analyzed (e.g., by DSC or PXRD) to confirm that no phase change or solvate formation has occurred during the experiment.[9]

Visualization of Experimental Workflow

The following diagram outlines the critical steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for presenting the experimental results.

| Solvent | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) | Solubility (Molar) | Observations |

| Deionized Water | 25 | Measure | |||

| pH 7.4 Buffer | 37 | Measure | |||

| Methanol | 25 | N/A | |||

| Acetonitrile | 25 | N/A | |||

| Other Solvents |

Safety and Handling

According to available Safety Data Sheets (SDS), 2-Isopropylpiperidin-4-one hydrochloride is classified with the following hazards:

-

Skin irritation (Category 2)[3]

-

Eye irritation (Category 2A)[3]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system[3]

Precautionary Measures:

-

Avoid breathing dust, fumes, or vapors.[3]

-

Use only in a well-ventilated area.[3]

-

Wear protective gloves, clothing, and eye/face protection.[3]

-

Wash skin thoroughly after handling.[3]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3]

Conclusion

While specific published solubility data for 2-Isopropylpiperidin-4-one hydrochloride is scarce, a reliable solubility profile can be predicted based on its chemical structure. It is expected to be highly soluble in polar protic solvents and sparingly soluble in nonpolar organic solvents. For definitive quantitative data, the equilibrium shake-flask method detailed in this guide provides a robust and validated pathway. Adherence to this protocol will yield accurate and reproducible solubility data, which is fundamental for the successful development and application of this compound in research and industry.

References

- Solubility of Things. (n.d.). 2-Piperidone.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Isopropyl-piperidin-4-one hydrochloride.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Thoreauchem. (n.d.). 2-Isopropyl-piperidin-4-one hydrochloride.

Sources

- 1. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 2. fiveable.me [fiveable.me]

- 3. aksci.com [aksci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scielo.br [scielo.br]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Isopropylpiperidin-4-one Hydrochloride: A Technical Guide

Molecular Structure

The structure of 2-Isopropylpiperidin-4-one hydrochloride, with its key functional groups, forms the basis for all subsequent spectroscopic predictions. The piperidone core is a common motif in pharmacologically active compounds.[1][2][5]

Caption: Predicted major fragmentation pathways for 2-Isopropylpiperidin-4-one.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. [6][7][8][9]This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for 2-Isopropylpiperidin-4-one hydrochloride. By combining these predicted ¹H NMR, ¹³C NMR, IR, and MS data with the provided experimental protocols, researchers and drug development professionals can confidently approach the synthesis and characterization of this and related piperidinone derivatives. The presented information serves as a valuable reference for structure confirmation, purity assessment, and further investigation of this class of compounds.

References

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of Al-Nahrain University, 21(2), 64-72.

- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv

- Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. (2025).

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018).

- ¹H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry.

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2020). MDPI.

- 2-(PIPERIDIN-4-YL-METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE. (n.d.). gsrs.

- Process for preparing a piperidin-4-one. (2018).

- ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. (2023). Chemicalbook.

- 2-(2,6-dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole. (n.d.). PubChem.

- 4-(p-chlorophenyl)-N,N-diethyl-alpha,alpha-diphenyl-4-hydroxy-1-piperidinebutyramide, compound with isopropyl alcohol(2:1), monohydrochloride. (n.d.). SpectraBase.

- (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride. (n.d.). PubChem.

- Identification of Organic Substances such as New Psychoactive Substances or Designer Drugs using FT-IR Spectroscopy. (2023). ILIADe.

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020). PMC - NIH.

- Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance: Simultaneous Quantification of Oxyclozanide and Levamisole Hydrochloride in Ovine Tissues with Applications to Withdrawal Period Optimiz

- 2-Piperidone(675-20-7) ¹³C NMR spectrum. (n.d.). ChemicalBook.

- 4-Piperidinopiperidine(4897-50-1) ¹³C NMR spectrum. (n.d.). ChemicalBook.

- Piperidine(110-89-4) ¹H NMR spectrum. (n.d.). ChemicalBook.

- 2-Piperidone(675-20-7) ¹H NMR spectrum. (n.d.). ChemicalBook.

- Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. (2021).

- Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirfeld Surfaces Analysis. (2022). Biointerface Research in Applied Chemistry.

- IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. (n.d.).

- Multidrug analysis in urine by liquid chromatography-tandem mass spectrometry. (2016).

- Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. (2021). PMC - NIH.

- Piperidin-4-ol, 4-benzyl-1,2,5-trimethyl-. (n.d.). SpectraBase.

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance: Simultaneous Quantification of Oxyclozanide and Levamisole Hydrochloride in Ovine Tissues with Applications to Withdrawal Period Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20160231341A1 - Multidrug analysis in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]

- 9. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]

2-Isopropylpiperidin-4-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery and Advanced Synthesis

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its six-membered heterocyclic structure offers a unique combination of conformational flexibility and chemical stability, making it an ideal scaffold for designing therapeutics targeting a wide array of biological systems, particularly the central nervous system (CNS).[1][3] This guide focuses on a specific, less-explored derivative: 2-isopropylpiperidin-4-one hydrochloride . The presence of a ketone at the 4-position provides a versatile chemical handle for extensive synthetic modification, while the asymmetric isopropyl group at the 2-position offers a unique opportunity to explore structure-activity relationships (SAR) in regions of chemical space that are not accessible with more common N-substituted or symmetrically 2,6-disubstituted piperidones.[4][5]

This document, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the synthesis, characterization, and potential research applications of this valuable building block. We will delve into its utility in CNS drug discovery, its potential in developing novel antimicrobial agents, and provide detailed, field-proven experimental protocols to empower researchers in their investigations.

The 2-Isopropylpiperidin-4-one Scaffold: An Overview

Chemical and Structural Properties

2-Isopropylpiperidin-4-one hydrochloride is a chiral, saturated heterocycle. The hydrochloride salt form enhances its stability and water solubility, making it easier to handle and use in various reaction conditions. Its key structural features—the secondary amine, the C4-ketone, and the C2-isopropyl group—are pivotal to its synthetic versatility.

-

The Secondary Amine (NH): Acts as a nucleophile and a base. It is a key site for N-alkylation or N-arylation, allowing for the introduction of diverse substituents to modulate properties like potency, selectivity, and blood-brain barrier penetration.[3][6]

-

The Ketone (C=O): This functional group is a linchpin for synthetic elaboration. It can undergo a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations, to build complex molecular architectures.[4]

-

The 2-Isopropyl Group: This substituent introduces chirality and steric bulk adjacent to the nitrogen atom. This is significant because substitution at this position is less common and can profoundly influence how a molecule interacts with its biological target, potentially leading to improved selectivity or novel pharmacological profiles.[5]

Table 1: Physicochemical Properties of 2-Isopropylpiperidin-4-one Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClNO | [7] |

| Molecular Weight | 177.67 g/mol | [7] |

| Appearance | Expected to be a solid | - |

| Purity | ≥96% (Typical) | [7] |

| Key Functional Groups | Secondary Amine, Ketone | - |

Caption: Key structural features of 2-Isopropylpiperidin-4-one.

Synthesis and Characterization

While 2,6-disubstituted piperidones are often accessible via one-pot condensation reactions, the synthesis of asymmetrically 2-substituted piperidin-4-ones requires a more strategic approach.[5] Catalytic hydrogenation of a corresponding substituted pyridine is a robust and widely used method for producing piperidine derivatives.[8][9]

Proposed Synthetic Pathway: Catalytic Hydrogenation

A logical and efficient route to 2-isopropylpiperidin-4-one is the catalytic hydrogenation of a suitable pyridine precursor, such as 2-isopropyl-4-methoxypyridine. The methoxy group serves as a stable surrogate for the ketone, which would be susceptible to reduction under typical hydrogenation conditions. Subsequent acidic hydrolysis unmasks the ketone to yield the final product.

Caption: Proposed synthetic workflow for 2-isopropylpiperidin-4-one HCl.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative methodology based on established procedures for pyridine hydrogenation.[10][11]

Materials:

-

2-Isopropyl-4-methoxypyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

6M Hydrochloric Acid (HCl)

-

High-pressure hydrogenation vessel (Parr apparatus or similar)

Procedure:

-

Hydrogenation:

-

To a high-pressure vessel, add 2-isopropyl-4-methoxypyridine (1.0 eq).

-

Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).

-

Add PtO₂ catalyst (5 mol%). The use of an acidic solvent like glacial acetic acid is crucial as it activates the pyridine ring towards reduction.[10]

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 6-12 hours, monitoring hydrogen uptake.

-

-

Work-up and Isolation of Intermediate:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the PtO₂ catalyst.

-

Slowly neutralize the filtrate by adding it to a stirred, ice-cold saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-isopropyl-4-methoxypiperidine.

-

-

Hydrolysis to Final Product:

-

To the crude intermediate, add 6M aqueous HCl.

-

Heat the mixture to reflux for 2-4 hours, monitoring the conversion by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the hydrochloride salt.

-

Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-isopropylpiperidin-4-one hydrochloride.

-

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the isopropyl methyl groups (doublet), the isopropyl methine (septet), diastereotopic protons on the piperidine ring, and a broad signal for the N-H proton. The hydrochloride salt may show two distinct N-H signals. |

| ¹³C NMR | A signal for the ketone carbonyl (~208 ppm), signals for the isopropyl carbons, and distinct signals for the carbons of the piperidine ring.[12] |

| FT-IR | A strong C=O stretching band (~1715 cm⁻¹), N-H stretching bands (~3300-3400 cm⁻¹), and C-H stretching bands. |

| Mass Spec (ESI-MS) | A clear molecular ion peak [M+H]⁺ corresponding to the free base (m/z = 142.12). |

Core Research Application: A Scaffold for CNS Drug Discovery

The piperidine scaffold is a dominant feature in drugs targeting the CNS.[1][3] Its derivatives have been developed as treatments for neuropathic pain, depression, and neurodegenerative diseases.[13][14] 2-Isopropylpiperidin-4-one hydrochloride is an excellent starting point for building libraries of novel compounds aimed at CNS targets.

Rationale: Targeting Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission. Modulating their activity is a clinically validated strategy for treating depression, ADHD, and substance abuse disorders.[14] The stereochemistry and substitution pattern of piperidine-based molecules can confer high affinity and selectivity for these transporters.[14] The unique 2-isopropyl substitution pattern offers an opportunity to develop novel ligands with potentially unique selectivity profiles.

Workflow for Lead Generation and Optimization

A systematic approach is required to leverage the 2-isopropylpiperidin-4-one scaffold for discovering new CNS-active agents. The workflow involves synthesizing a focused library of derivatives, screening them for biological activity, and iterating on the most promising hits.

Caption: Workflow for CNS drug discovery using the piperidone scaffold.

Experimental Protocol: Library Synthesis via Reductive Amination

Reductive amination of the C4-ketone is an efficient method to generate a diverse library of 4-amino-2-isopropylpiperidine derivatives.

Materials:

-

2-Isopropylpiperidin-4-one hydrochloride

-

A diverse set of primary and secondary amines (e.g., benzylamine, aniline derivatives, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic)

Procedure:

-

In a reaction vial, dissolve 2-isopropylpiperidin-4-one hydrochloride (1.0 eq) and the selected amine (1.1 eq) in DCE.

-

Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation, as it will not reduce the ketone in the absence of the amine.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Extract with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the product via column chromatography or preparative HPLC to yield the desired 4-amino-2-isopropylpiperidine derivative.

Emerging Application: Development of Novel Antimicrobial Agents

Beyond the CNS, piperidine derivatives have demonstrated significant potential as antimicrobial agents, particularly as antifungals.[15][16] For instance, piperidine-based compounds like fenpropidin are used in agriculture, and research has shown that novel piperidine-isoquinoline hybrids exhibit potent activity against clinically relevant fungal species like Candida albicans and Candida krusei.[15][16]

Rationale and Synthetic Strategy

The 2-isopropylpiperidin-4-one scaffold can be used to create novel antifungal candidates. A common strategy involves N-alkylation to introduce long, lipophilic side chains, which are often crucial for antifungal activity.

Protocol: N-Alkylation

-

Combine 2-isopropylpiperidin-4-one hydrochloride (1.0 eq), a suitable alkyl halide (e.g., dodecyl bromide) (1.2 eq), and a base like potassium carbonate (K₂CO₃) (2.5 eq) in a solvent such as acetonitrile.

-

Heat the mixture to reflux and stir for 8-16 hours.

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

Purify the resulting N-alkylated piperidone by column chromatography.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of newly synthesized compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC) using a broth microdilution assay, following established standards.

Procedure:

-

Prepare a stock solution of each test compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of final concentrations.

-

Prepare a standardized inoculum of the fungal strain (e.g., C. albicans) and add it to each well.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plates at 35 °C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by spectrophotometry.

Safety and Handling

As a laboratory chemical, 2-isopropylpiperidin-4-one hydrochloride requires careful handling. While specific toxicity data is not available, information can be extrapolated from related compounds like 4-piperidone hydrochloride and piperidine hydrochloride.[17][18][19]

-

Hazards: May cause skin, eye, and respiratory irritation.[17][19] Harmful if swallowed.[18]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[17] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] For long-term stability, refrigeration is recommended.[17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[20]

Conclusion and Future Outlook

2-Isopropylpiperidin-4-one hydrochloride is more than just a chemical intermediate; it is a gateway to novel chemical entities with significant therapeutic potential. Its unique structural features provide a robust platform for generating diverse molecular libraries tailored for specific biological targets. The most immediate and promising applications lie in the discovery of next-generation CNS agents, where the piperidine scaffold has a long history of success. Furthermore, its potential in the development of new antimicrobial drugs represents an exciting and underexplored frontier. The synthetic protocols and research workflows detailed in this guide provide a solid foundation for scientists to unlock the full potential of this versatile building block and drive innovation in pharmaceutical research.

References

-

Reddymasu Sreenivasulu, K., Kalluri Venkata Sri Ranganath, & Rudraraju Ramesh Raju. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. [Link]

-

PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]

-

ResearchGate. (n.d.). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. [Link]

-

ResearchGate. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. [Link]

-

ScienceDirect. (2023). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). [Link]

-

PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

Thoreauchem. (n.d.). 2-Isopropyl-piperidin-4-one hydrochloride. [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2-(PIPERIDIN-4-YL-METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. [Link]

-

European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

-

The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers. [Link]

-

PubMed. (2005). Solid-state characterization of falicaine hydrochloride and isomorphic dyclonine hydrochloride. Part IV. Crystal polymorphism of local anaesthetic drugs. [Link]

-

PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

-

PubMed. (n.d.). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. [Link]

-

PubMed. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3',4'-trimethyl-3-piperidinopropiophenone hydrochloride. [Link]

-

PubChem. (n.d.). 4-Piperidone hydrochloride. [Link]

-

ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. [Link]

- Google Patents. (n.d.). CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.

-

PubChem. (n.d.). 2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydron;chloride. [Link]

-

PubMed. (n.d.). Evaluation of a pharmaceutical preparation of 2-[4-(p-fluorobenzoyl)-piperidin-1-yl]-2'-acetonaphthone hydrochloride with enhanced dissolution rate. [Link]

-

PubMed. (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 2-Isopropyl-piperidin-4-one hydrochloride-None - Thoreauchem [thoreauchem.com]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 20. ashp.org [ashp.org]

Discovery and history of 2-Isopropylpiperidin-4-one hydrochloride

An In-depth Technical Guide to the Synthesis of 2-Isopropylpiperidin-4-one Hydrochloride

Introduction

2-Isopropylpiperidin-4-one hydrochloride is a heterocyclic organic compound belonging to the piperidin-4-one class of molecules. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2][3] The strategic placement of substituents, such as the isopropyl group at the 2-position, can significantly influence the molecule's conformational properties and its interactions with biological targets. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to 2-Isopropylpiperidin-4-one hydrochloride, designed for researchers and professionals in drug discovery and development. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be confidently approached through well-established methodologies for the preparation of substituted piperidin-4-ones.

Proposed Synthetic Pathway: A Logic-Driven Approach

The most logical and efficient synthetic strategy for 2-Isopropylpiperidin-4-one hydrochloride involves a two-step process starting from a suitably substituted pyridine precursor. This approach leverages the robustness of catalytic hydrogenation for the reduction of the aromatic pyridine ring to the saturated piperidine core.

The proposed pathway is as follows:

-

Synthesis of the Precursor: The initial step would be the synthesis of 2-isopropyl-4-pyridone.

-

Catalytic Hydrogenation: The subsequent step involves the catalytic hydrogenation of 2-isopropyl-4-pyridone to yield 2-isopropylpiperidin-4-one.

-

Salt Formation: The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

This strategy is advantageous due to the commercial availability of starting materials and the high efficiency typically associated with catalytic hydrogenation.

Visualizing the Synthetic Workflow

Caption: A high-level overview of the synthetic workflow for 2-Isopropylpiperidin-4-one hydrochloride.

Experimental Protocols

Part 1: Synthesis of 2-Isopropyl-4-pyridone